molecular formula C4H9NOS B3061109 2-Thiazolidinemethanol CAS No. 51859-63-3

2-Thiazolidinemethanol

Cat. No.: B3061109
CAS No.: 51859-63-3
M. Wt: 119.19 g/mol
InChI Key: ILESGDFNOHPJBX-UHFFFAOYSA-N
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Description

2-Thiazolidinemethanol is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms.

Mechanism of Action

Target of Action

The primary targets of 2-Thiazolidinemethanol, a derivative of Thiazolidinediones (TZDs), are the Peroxisome Proliferator-Activated Receptors (PPARs) . These are a group of nuclear receptors, with a specific affinity for PPARγ (PPAR-gamma, PPARG) . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Mode of Action

This compound interacts with its targets, the PPARs, by activating them . This activation leads to an increase in the transcription of certain genes in adipose tissue . The recognition that the promoter region of one of the genes, the fat-specific gene aP2, binds a transcription factor identified as PPARγ led to the proposal that TZDs exert their effects by activating this nuclear receptor .

Biochemical Pathways

The activation of PPARγ by this compound affects several biochemical pathways. It leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Pharmacokinetics

It is known that various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

The activation of PPARγ by this compound leads to several molecular and cellular effects. It reduces plasma glucose and insulin levels and improves some of the abnormalities of lipid metabolism . Clinical studies have shown that treatment of type 2 diabetic patients with TZDs can lower serum glucose and insulin levels, increase peripheral glucose uptake, and decrease triglyceride levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of Thiazolidine derivatives has been improved by using greener pathways to overcome environmental, health, cost, and energy issues .

Chemical Reactions Analysis

Types of Reactions: 2-Thiazolidinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Thiazolidinemethanol has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Thiazolidinemethanol is unique due to its stability under physiological conditions and its ability to form stable conjugates without requiring toxic catalysts. This makes it particularly valuable in bioconjugation and medicinal chemistry applications .

Properties

IUPAC Name

1,3-thiazolidin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c6-3-4-5-1-2-7-4/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILESGDFNOHPJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966186
Record name (1,3-Thiazolidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51859-63-3
Record name 2-Thiazolidinemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051859633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,3-Thiazolidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-THIAZOLIDINEMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA5ZGG5QUW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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